molecular formula C17H22N2 B14450670 2-hexyl-2,3-dihydro-1H-perimidine CAS No. 78706-97-5

2-hexyl-2,3-dihydro-1H-perimidine

Cat. No.: B14450670
CAS No.: 78706-97-5
M. Wt: 254.37 g/mol
InChI Key: ZWJUCBQPXPZYAH-UHFFFAOYSA-N
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Description

2-Hexyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound It belongs to the class of perimidines, which are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hexyl-2,3-dihydro-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with hexyl aldehyde or ketone. The reaction is often catalyzed by acids or metal catalysts. For example, squaric acid has been used as an organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water . The reaction conditions are generally mild, and the catalyst can be easily recovered and reused.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly catalysts and solvents, are often applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Hexyl-2,3-dihydro-1H-perimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hexyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. The compound’s strong electron-donating character allows it to participate in redox reactions, which can modulate biological pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hexyl-2,3-dihydro-1H-perimidine include:

  • 2-phenyl-2,3-dihydro-1H-perimidine
  • 2-methyl-2,3-dihydro-1H-perimidine
  • 2,3-dihydro-1H-perimidine derivatives with various substituents

Uniqueness

This compound is unique due to its specific hexyl substitution, which imparts distinct physical and chemical properties. This substitution can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

78706-97-5

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

2-hexyl-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C17H22N2/c1-2-3-4-5-12-16-18-14-10-6-8-13-9-7-11-15(19-16)17(13)14/h6-11,16,18-19H,2-5,12H2,1H3

InChI Key

ZWJUCBQPXPZYAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1NC2=CC=CC3=C2C(=CC=C3)N1

Origin of Product

United States

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